3,4-MDEA-d5 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

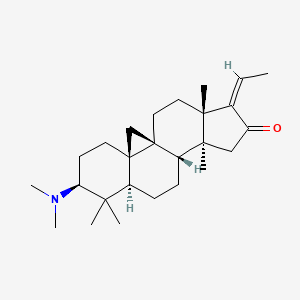

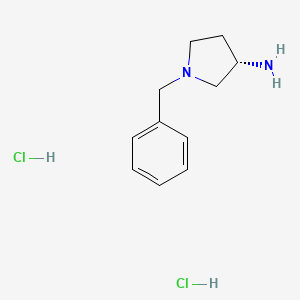

3,4-MDEA-d5 (hydrochloride) is an internal standard used for the quantification of 3,4-MDEA . It is categorized as an amphetamine and shares similar psychotropic action to MDMA, commonly known as "ecstasy" . It is used in analytical reference standards and is available for academic research .

Molecular Structure Analysis

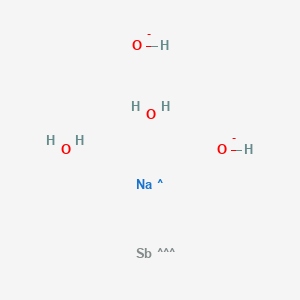

The molecular formula of 3,4-MDEA-d5 (hydrochloride) is C12H12D5NO2 • HCl . The average mass is 248.761 Da, and the monoisotopic mass is 248.133987 Da . The SMILES representation isCC(NC([2H])([2H])C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl .

科学的研究の応用

Analytical Method Development

- Sensitive Gas Chromatography-Mass Spectrometry Method : A method was developed for measuring 3,4-MDEA and related compounds in human urine, emphasizing its relevance in analytical chemistry. This method showcases the utility of 3,4-MDEA-d5 in improving the accuracy and sensitivity of drug testing procedures (Pirnay, Abraham, & Huestis, 2006).

Environmental and Industrial Applications

- CO2 Capture Performance : A study on methyldiethanolamine (MDEA)-based deep eutectic solvents for CO2 capture illustrates the potential industrial application of compounds related to 3,4-MDEA in environmental sustainability (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).

Drug Metabolism and Pharmacokinetics

- Metabolism by Cytochrome P450 Isozymes : Research on the metabolism of 3,4-MDEA by various cytochrome P450 isozymes in human liver microsomes provides insights into the pharmacokinetics of the drug, crucial for understanding its biological effects and potential medical applications (Meyer, Peters, & Maurer, 2009).

Forensic Analysis

Drug Testing in Blood : An assay for the enantioselective measurement of 3,4-MDEA and related compounds in small plasma volumes offers significant potential for forensic toxicology, contributing to more accurate and reliable drug detection in forensic settings (Peters et al., 2005).

Analysis in Ecstasy Tablets : The use of 13C solid state nuclear magnetic resonance (NMR) spectroscopy for analyzing ecstasy tablets containing 3,4-MDEA underscores the compound's relevance in forensic science, aiding in the identification of illicit drugs (Lee et al., 1999).

Neuropharmacology

- Serotonergic Deficits and Learning Impairment : Studies on the effects of MDEA on serotonergic systems and learning in rats have implications for understanding the neuropharmacological impact of 3,4-MDEA, which can guide research in neuroscience and psychiatric medicine (Barrionuevo et al., 2000).

作用機序

3,4-MDEA-d5 (hydrochloride) is similar to 3,4-MDEA, which is an empathogenic psychoactive drug. 3,4-MDEA acts as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor .

It is formulated as a 1 mg/ml solution in methanol . The product is stable for at least 2 years and should be stored at -20°C .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-MDEA-d5 (hydrochloride) involves the conversion of precursor compounds into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Methylenedioxyphenylacetic acid-d5", "Thionyl chloride", "Methanol", "Ammonium hydroxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Acetone" ], "Reaction": [ "1. 3,4-Methylenedioxyphenylacetic acid-d5 is reacted with thionyl chloride in methanol to form 3,4-Methylenedioxyphenylacetyl chloride-d5.", "2. The resulting product is then reacted with ammonium hydroxide to form 3,4-Methylenedioxyphenylacetamide-d5.", "3. Sodium hydroxide is added to the reaction mixture to hydrolyze the amide into 3,4-Methylenedioxyphenylacetic acid-d5.", "4. The acid is then neutralized with hydrochloric acid to form the hydrochloride salt.", "5. Finally, the hydrochloride salt is recrystallized from a mixture of acetone and water to obtain pure 3,4-MDEA-d5 (hydrochloride)." ] } | |

CAS番号 |

1286588-92-8 |

分子式 |

C12H18ClNO2 |

分子量 |

248.762 |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |

InChIキー |

IBDIPBWIXJRJQM-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |

同義語 |

Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

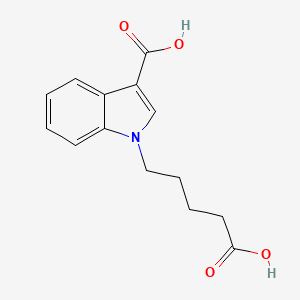

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

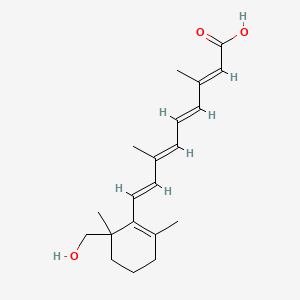

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)